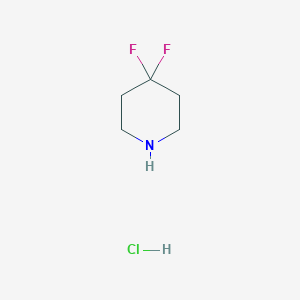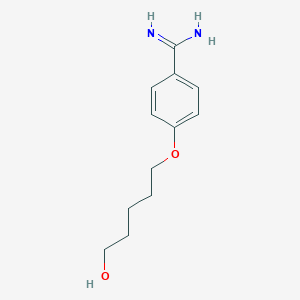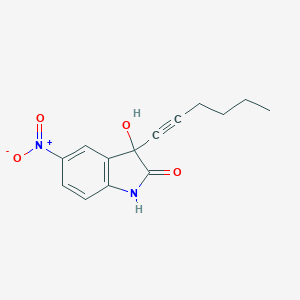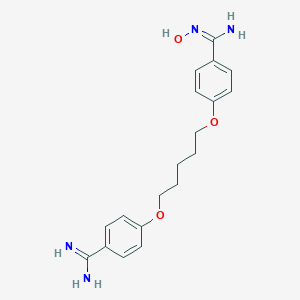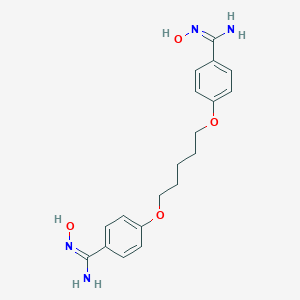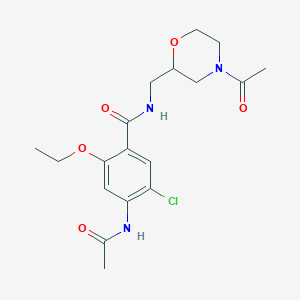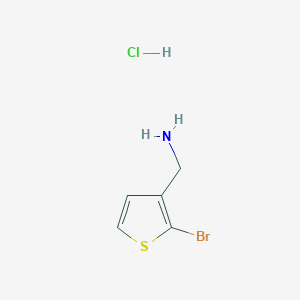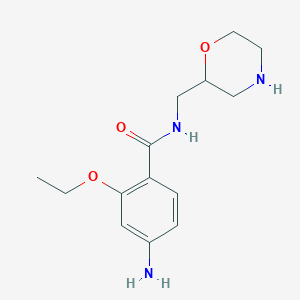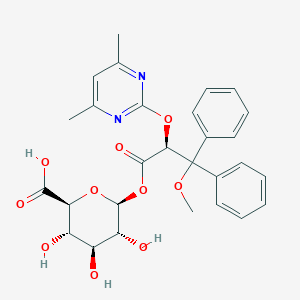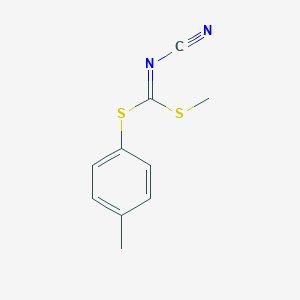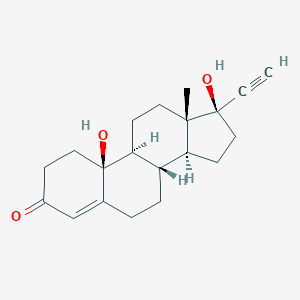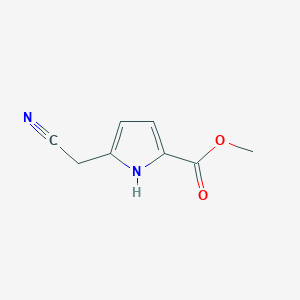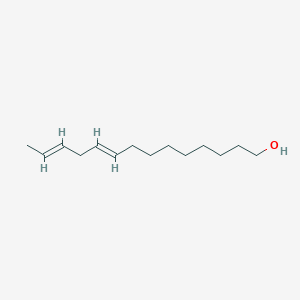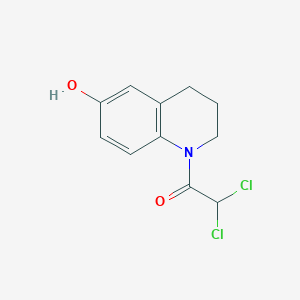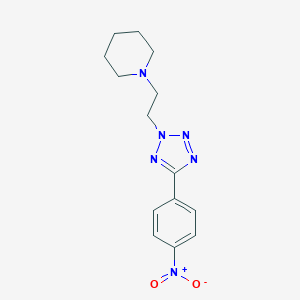
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. The compound is synthesized through a complex process involving various chemical reactions.
作用机制
The mechanism of action of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is not fully understood. However, it has been shown to have an effect on the GABA and glutamate systems. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors. This leads to an overall decrease in neuronal activity.
生化和生理效应
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to decrease the amplitude of evoked EPSCs. These effects suggest that Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has an inhibitory effect on neuronal activity.
实验室实验的优点和局限性
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has a number of advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to have a high degree of selectivity for GABA and glutamate receptors. However, there are also limitations to the use of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate in lab experiments. The compound has a short half-life and can be rapidly metabolized in vivo. This can make it difficult to study the long-term effects of the compound.
未来方向
There are a number of future directions for research on Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate. One area of research is in the development of new compounds that have similar effects on the GABA and glutamate systems. These compounds could have improved pharmacokinetic properties and could be used to study the long-term effects of GABA and glutamate modulation. Another area of research is in the development of new techniques for studying the effects of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate on neuronal activity. These techniques could include the use of optogenetics and calcium imaging to study the effects of the compound on specific neuronal populations. Finally, research could focus on the potential therapeutic applications of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate in the treatment of neurological disorders such as epilepsy and schizophrenia.
Conclusion:
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is a compound that has potential applications in scientific research. The compound has been shown to have an effect on the GABA and glutamate systems and has potential applications in the study of neurological disorders. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has advantages and limitations for lab experiments, and there are a number of future directions for research on the compound.
合成方法
The synthesis of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate involves a series of chemical reactions. The starting materials for the synthesis are 4-nitrophenylhydrazine, ethyl acetoacetate, and sodium azide. The first step involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with sodium azide to form a tetrazole intermediate. Finally, the tetrazole intermediate is reacted with piperidine to form Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate.
科学研究应用
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has potential applications in scientific research. One of the main areas of research is in the field of neuroscience. The compound has been shown to have an effect on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to have an effect on the glutamate system, which is involved in the regulation of synaptic plasticity. These effects make Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate a potential tool for studying the mechanisms of neurological disorders such as epilepsy and schizophrenia.
属性
CAS 编号 |
158553-38-9 |
|---|---|
产品名称 |
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate |
分子式 |
C14H18N6O2 |
分子量 |
302.33 g/mol |
IUPAC 名称 |
1-[2-[5-(4-nitrophenyl)tetrazol-2-yl]ethyl]piperidine |
InChI |
InChI=1S/C14H18N6O2/c21-20(22)13-6-4-12(5-7-13)14-15-17-19(16-14)11-10-18-8-2-1-3-9-18/h4-7H,1-3,8-11H2 |
InChI 键 |
RCJZNRNDFJKGSV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
其他 CAS 编号 |
158553-38-9 |
同义词 |
2-(2-Piperidinoethyl)-5-(4-nitrophenyl)tetrazole hydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



